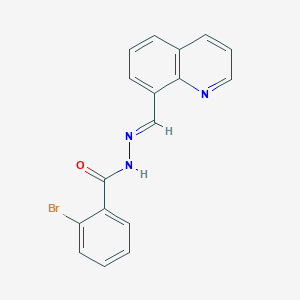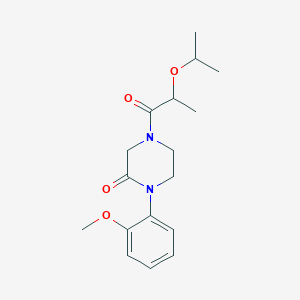
2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine
Overview
Description
2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine is a compound belonging to the class of perimidines, a group of heterocyclic compounds known for their diverse chemical properties and potential biological activities. Research in the field has explored various derivatives of perimidine for their synthesis methods, molecular structures, and chemical properties.
Synthesis Analysis
Perimidines, including compounds structurally related to this compound, are synthesized through condensation reactions, often involving amino compounds with aldehydes or ketones. For instance, the synthesis of perimidine derivatives has been achieved using glacial acetic acid as a catalyst under reflux conditions, highlighting the importance of specific reaction conditions for the formation of these compounds (Salih & Azeez, 2014).
Molecular Structure Analysis
The molecular structure of perimidine derivatives is characterized using techniques such as X-ray crystallography. These analyses reveal the presence of unclassical hydrogen bonds and provide insights into the arrangement of molecules in the crystal lattice. For example, studies on similar compounds have identified the importance of hydrogen bonding and molecular geometry in determining the stability and properties of the crystal structure (Wang et al., 2005).
Chemical Reactions and Properties
Perimidine compounds undergo various chemical reactions, including chlorination and cyclocondensation, which modify their chemical structure and potentially their biological activity. The reactivity of specific positions within the perimidine ring system can vary depending on the reaction conditions and the presence of substituents (Kuz’menko & Pozharskii, 1978).
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and crystalline structure, are closely related to its molecular structure and the nature of its substituents. These properties are essential for understanding the compound's behavior in different environments and its suitability for various applications.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are influenced by the perimidine core and the chlorophenyl group. The presence of the chlorophenyl group can affect the electron distribution within the molecule, influencing its reactivity and interactions with other molecules.
- (Wang et al., 2005): Study on hydrogen bonds in the crystals of a similar compound.
- (Salih & Azeez, 2014): Synthesis and characterization of 2-Aryl-2,3-dihydro-1H-perimidine derivatives.
- (Kuz’menko & Pozharskii, 1978): Investigation of chlorination reactions of perimidine and its derivatives.
Scientific Research Applications
Coordination Behaviors in Metal Complexes
Research on perimidine derivatives, including 2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine, shows applications in coordination chemistry. Booysen et al. (2016) explored the coordination behaviors of perimidine ligands with rhenium, leading to the synthesis of various rhenium complexes. These complexes were characterized through spectroscopy and single-crystal X-ray analysis, with potential implications for DNA binding interactions (Booysen et al., 2016).
Aggregation-Induced Emission and Sensing Applications
Chakraborty et al. (2019) synthesized a new pyrene-derived dihydroperimidine with interesting aggregation-induced emission (AIE) properties. This compound showed potential as a selective colorimetric sensor for aqueous Cu2+ ions and exhibited antioxidant properties, suggesting applications in environmental monitoring and medicinal chemistry (Chakraborty et al., 2019).
Reactivity and Molecular Stability Analysis
Tiéba et al. (2021) conducted a study on the structure and reactivity of substituted 2,3-dihydro-1H-perimidine compounds using density functional theory (DFT). The research aimed to identify atoms responsible for metal chelation, proposing new stable molecules complexed with metals. This study is significant for understanding the reactivity and potential applications in medicinal chemistry (Tiéba et al., 2021).
Biomedical Applications
Salih and Azeez (2014) synthesized a series of 2-Aryl-2,3-dihydro-1H-perimidine derivatives, demonstrating their bactericidal effect against E. coli. This research highlights the potential of these compounds in developing new antibacterial agents (Salih & Azeez, 2014).
properties
IUPAC Name |
2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2/c18-13-7-1-6-12(10-13)17-19-14-8-2-4-11-5-3-9-15(20-17)16(11)14/h1-10,17,19-20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXOXFRTKQREIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324390 | |
| Record name | 2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644390 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
305352-46-9 | |
| Record name | 2-(3-chlorophenyl)-2,3-dihydro-1H-perimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[({5-[1-(cyclohexylcarbonyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)(methyl)amino]ethanol](/img/structure/B5602966.png)
![2-[1-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B5602967.png)
![3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5602977.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5602983.png)



![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5603005.png)

![5-tert-butyl-4-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]methyl}-2-furamide](/img/structure/B5603021.png)
![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)
![1-cyclopropyl-N-[(4,6-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5603041.png)
![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)